What are the properties of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine?
What are the properties of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine?
An In-Depth Technical Guide to 2-(5-Bromo-2-fluorobenzyl)pyrrolidine and Its Structural Isomer
A Note on Chemical Nomenclature: The compound "2-(5-Bromo-2-fluorobenzyl)pyrrolidine" specifies a substitution at the second carbon of the pyrrolidine ring. However, a comprehensive review of available scientific literature and chemical databases indicates that the more commonly synthesized and studied isomer is 1-(5-Bromo-2-fluorobenzyl)pyrrolidine , where the substitution is on the nitrogen atom. This guide will primarily focus on the properties and synthesis of the N-substituted isomer, as it is the compound with substantial available data and is likely the molecule of interest for research and development professionals.
Introduction: A Versatile Scaffold in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and pharmacologically active compounds.[1][2] Its saturated, non-planar structure provides a three-dimensional framework that is highly advantageous in drug design, often leading to improved solubility, metabolic stability, and binding affinity to biological targets.[3][4][5] When functionalized with a substituted benzyl group, such as the 5-bromo-2-fluorobenzyl moiety, the resulting molecule becomes a valuable building block for creating a diverse array of more complex chemical entities with potential therapeutic applications.[3]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine, a key intermediate in pharmaceutical research and organic synthesis.
Chemical and Physical Properties
The fundamental physicochemical properties of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C11H13BrFN | [3] |
| Molecular Weight | 258.13 g/mol | [3] |
| CAS Number | 1704065-17-7 | [3] |
| Appearance | Solid | [3] |
| Storage Conditions | Recommended storage at -20°C under an inert atmosphere. Sensitive to light and moisture. | [3] |
Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing 1-(5-Bromo-2-fluorobenzyl)pyrrolidine is through a nucleophilic substitution reaction.[3] This process involves the alkylation of pyrrolidine with 5-bromo-2-fluorobenzyl bromide.
General Reaction Scheme
The reaction proceeds via the nucleophilic attack of the secondary amine of pyrrolidine on the electrophilic benzylic carbon of 5-bromo-2-fluorobenzyl bromide. A base is typically employed to deprotonate the pyrrolidine, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.[3]
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-fluorobenzyl bromide
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-bromo-2-fluorobenzyl bromide and pyrrolidine in DMF.
-
Add potassium carbonate to the mixture. The base serves to deprotonate the pyrrolidine, enhancing its nucleophilic character, and to neutralize the HBr formed during the reaction.[3]
-
Heat the reaction mixture, for instance, at 150°C, for a duration sufficient to ensure complete reaction, which can be up to 20 hours.[3]
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the DMF and inorganic salts.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain the pure 1-(5-Bromo-2-fluorobenzyl)pyrrolidine.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine.
Pharmacological Significance and Applications
The structural motifs present in 1-(5-Bromo-2-fluorobenzyl)pyrrolidine make it a compound of significant interest in drug discovery and medicinal chemistry.
-
Pyrrolidine Core: The pyrrolidine ring is a key component of many FDA-approved drugs and is known to improve pharmacokinetic profiles.[1][4] It can act as a hydrogen bond donor (if unsubstituted on the nitrogen) or acceptor, facilitating interactions with biological targets.[4]
-
Substituted Benzyl Group: The bromo- and fluoro-substituents on the benzyl ring can modulate the electronic properties and lipophilicity of the molecule, influencing its binding affinity and metabolic stability.
Potential Biological Activities
While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural analogs are explored for a variety of therapeutic areas:
-
Neurological Disorders: The benzyl-pyrrolidine scaffold can mimic the structure of certain neurotransmitters, suggesting its potential to interact with neurotransmitter receptors and transporters.[3] Derivatives are often investigated for their effects on the central nervous system.
-
Enzyme Inhibition: Pyrrolidine derivatives are being studied as inhibitors for various enzymes.[6]
-
Antimicrobial and Anticancer Agents: The versatility of the pyrrolidine scaffold allows for the synthesis of derivatives with potential anti-inflammatory, and anticancer properties.[3]
A Building Block for Complex Molecules
One of the primary applications of 1-(5-Bromo-2-fluorobenzyl)pyrrolidine is as an intermediate in organic synthesis.[3] The bromine atom on the aromatic ring serves as a versatile handle for further chemical modifications, most notably through metal-catalyzed cross-coupling reactions.
Caption: Role as a building block in drug discovery via cross-coupling reactions.
Safety and Handling
| Hazard Class | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8][9] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause severe skin burns.[7][9] |
| Eye Damage/Irritation | Causes serious eye irritation. May cause severe eye damage.[7][9] |
| Stability | Stable under normal conditions.[7][9] |
| Incompatible Materials | Strong bases, strong oxidizing agents.[7][9] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen halides, gaseous hydrogen fluoride.[7][9] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[7]
-
In case of skin contact: Take off contaminated clothing and wash before reuse. Wash with plenty of soap and water.[7][9]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]
Conclusion
1-(5-Bromo-2-fluorobenzyl)pyrrolidine is a valuable and versatile chemical intermediate. Its properties, stemming from the combination of the pyrrolidine ring and the functionalized benzyl group, make it a key building block in the synthesis of complex molecules for pharmaceutical and agrochemical research. A thorough understanding of its synthesis, reactivity, and safety precautions is essential for its effective and safe utilization in a research and development setting.
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